molecular formula C14H8FNO3 B567415 4'-Cyano-3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261964-35-5

4'-Cyano-3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B567415
CAS No.: 1261964-35-5
M. Wt: 257.22
InChI Key: FUQIYGVUFPSIRX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The IUPAC name for this compound is 4-(4-cyano-3-fluorophenyl)-2-fluorobenzoic acid , derived from its biphenyl core and substituents. Key identifiers include:

Parameter Value Source
CAS Registry Number 1261964-35-5 (primary); 1261952-80-0 (alternate)
Molecular Formula C₁₄H₈FNO₃
Molecular Weight 257.22 g/mol
SMILES Code O=C(C1=CC=C(C2=CC=C(C#N)C(O)=C2)C=C1F)O

The discrepancy in CAS numbers arises from variations in synthesis routes or supplier-specific cataloging. The compound is also recognized by synonyms such as 5-(4-carboxy-3-fluorophenyl)-2-cyanophenol and 4-(4-cyano-3-hydroxyphenyl)-2-fluorobenzoic acid .

Molecular Architecture: Substituent Positioning and Steric Effects

The biphenyl scaffold consists of two phenyl rings connected via a central carbon-carbon bond. Substituents are positioned as follows:

  • 4'-Cyano group : Attached to the para position of the first phenyl ring.
  • 3'-Hydroxy group : Located at the meta position of the second phenyl ring.
  • 3-Fluoro group : Positioned at the meta position of the first phenyl ring.
  • 4-Carboxylic acid group : Occupies the para position of the second phenyl ring.

Steric and Electronic Effects :

  • Steric Hindrance : The cyano (-CN) and carboxylic acid (-COOH) groups are bulky, creating steric interactions between adjacent phenyl rings. This may restrict rotation around the central bond.
  • Electronic Effects :
    • The electron-withdrawing fluorine atom at the 3-position deactivates the ring, directing further substitution to meta or para positions.
    • The hydroxyl group (-OH) is electron-donating, enhancing reactivity at the 3'-position.
Substituent Position Functional Group Impact on Geometry
Cyano 4' -CN Steric bulk, electron-withdrawing
Hydroxy 3' -OH Hydrogen bonding, electron-donating
Fluoro 3 -F Electronic withdrawal, minor steric effect
Carboxylic Acid 4 -COOH Steric hindrance, acidic proton

Properties

IUPAC Name

4-(4-cyano-3-hydroxyphenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3/c15-12-5-8(3-4-11(12)14(18)19)9-1-2-10(7-16)13(17)6-9/h1-6,17H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQIYGVUFPSIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)F)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684870
Record name 4'-Cyano-3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-35-5
Record name 4'-Cyano-3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Functionalization of Biphenyl Intermediates

A patent detailing the synthesis of 4-cyano-4'-hydroxybiphenyl (US6160157A) provides a foundational framework. While the target compound differs by additional fluorine and carboxylic acid groups, this route highlights critical steps adaptable to its synthesis:

Alkylation and Acetylation

  • Starting Material : 4-Methoxybiphenyl is alkylated to form 4'-methoxybiphenyl-4-acetyl via Friedel-Crafts acylation using acetic anhydride and AlCl3 in 1,2-dichloroethane (65% yield).

  • Oxidation to Carboxylic Acid : The acetyl group is oxidized to a carboxylic acid using bromine in a basic medium (NaOCl/NaOH), achieving 93% yield.

Cyano Group Introduction

  • Amide Formation : The carboxylic acid is converted to a carboxamide using thionyl chloride (SOCl2) and ammonia (87% yield).

  • Dehydration to Nitrile : Treatment with 2,4,6-trichloro-1,3,5-triazine (TCT) in dimethylformamide (DMF) dehydrates the amide to a nitrile (72.5% yield).

Demethylation

Pyridinium chloride at 200°C cleaves the methoxy group to yield a hydroxy substituent (75% yield).

Adaptation for Target Compound :

  • Fluorination : Introduce fluorine at the 3-position via electrophilic fluorination (e.g., Selectfluor®) after deprotecting the hydroxy group.

  • Carboxylic Acid Retention : Protect the 4-carboxylic acid as a methyl ester during fluorination, followed by hydrolysis.

Suzuki-Miyaura Cross-Coupling Approach

Aryl-aryl coupling offers an alternative pathway, leveraging boronic acids and halides:

  • Fragment Preparation :

    • Fragment A : 3-Fluoro-4-cyanophenylboronic acid.

    • Fragment B : 3-Hydroxy-4-carboxyphenyl halide (e.g., bromide).

  • Coupling Conditions :

    • Catalyst: Pd(PPh3)4 or PdCl2(dppf).

    • Base: K2CO3 in a mixed solvent system (THF/H2O).

    • Temperature: 80–100°C, 12–24 hours.

Advantages :

  • Enables modular assembly of substituted biphenyls.

  • High functional group tolerance if protected (e.g., hydroxy as O-silyl ether).

Limitations :

  • Requires pre-functionalized building blocks.

  • Risk of homocoupling or deboronation.

Advanced Methodologies and Optimization

Directed Ortho-Metalation (DoM) for Fluorination

The fluorine atom at the 3-position can be introduced via DoM using a hydroxy group as a directing group:

  • Protection : Convert the 3'-hydroxy group to a methoxy moiety.

  • Metalation : Treat with LDA (lithium diisopropylamide) at −78°C to generate a lithium aryl species.

  • Fluorination : Quench with N-fluorobenzenesulfonimide (NFSI) to install fluorine.

  • Deprotection : Restore the hydroxy group using BBr3 or pyridinium chloride.

Yield Considerations :

  • DoM typically achieves 60–80% yields but requires strict anhydrous conditions.

One-Pot Tandem Reactions

A hypothetical one-pot synthesis could streamline steps:

  • Coupling : Suzuki-Miyaura between 3-fluoro-4-cyanophenylboronic acid and methyl 3-hydroxy-4-bromobenzoate.

  • Hydrolysis : In situ cleavage of the methyl ester to carboxylic acid using LiOH/H2O.

Advantages :

  • Reduces purification steps.

  • Minimizes exposure of sensitive groups.

Analytical Validation and Characterization

Critical techniques for verifying the target compound include:

  • NMR Spectroscopy :

    • 1H NMR: Signals for aromatic protons (δ 6.8–8.0 ppm), hydroxy (δ 5.5 ppm, broad), and carboxylic acid (δ 12–13 ppm).

    • 19F NMR: Single peak near δ −110 ppm (meta-substituted fluorine).

  • Mass Spectrometry :

    • ESI-MS: [M−H]− peak at m/z 256.05 (calculated: 257.22 g/mol).

  • HPLC : Purity >98% using a C18 column (acetonitrile/water + 0.1% TFA).

Comparative Analysis of Methods

Method Key Steps Yield Complexity
Stepwise FunctionalizationFriedel-Crafts, oxidation, dehydration40–50%High
Suzuki-Miyaura CouplingCross-coupling, hydrolysis55–65%Moderate
Directed MetalationDoM, fluorination60–70%High

Optimal Route : The Suzuki-Miyaura approach balances yield and scalability, provided boronic acid intermediates are accessible.

Environmental and Practical Considerations

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis.

  • Catalyst Recovery : Use immobilized Pd catalysts to reduce heavy metal waste.

  • Byproduct Management : Bromine and SOCl2 require neutralization with Na2SO3 or aqueous base .

Chemical Reactions Analysis

Types of Reactions

4'-Cyano-3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or specific pH conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4'-Cyano-3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4'-Cyano-3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Characteristics

  • Electronic Effects: The electron-withdrawing cyano and fluorine groups enhance the acidity of the carboxylic acid moiety compared to non-substituted biphenyls.
  • Applications : Primarily used as a synthetic intermediate in pharmaceuticals and fine chemicals, leveraging its multifunctional substituents for targeted reactivity .

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the main compound with five analogs, highlighting structural differences and their implications:

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Substituents (Positions) Key Properties/Applications
4'-Cyano-3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid (1261964-35-5) C₁₄H₈FNO₃ 269.22 -CN (4'), -F (3), -OH (3'), -COOH (4) High polarity, pharmaceutical intermediate
4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid (22510-33-4) C₁₃H₉FO₃ 232.21 -F (4'), -OH (4), -COOH (3) Moderate acidity, material science applications
4'-Fluoro[1,1'-biphenyl]-3-carboxylic acid (10540-39-3) C₁₃H₉FO₂ 216.21 -F (4'), -COOH (3) Lower solubility, used in ligand synthesis
[1,1'-Biphenyl]-4-carboxylic acid, 3'-fluoro-3-methoxy-4'-methyl (1261890-02-1) C₁₅H₁₃FO₃ 260.26 -F (3'), -OCH₃ (3), -CH₃ (4'), -COOH (4) Increased hydrophobicity, agrochemical research
4-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid (926234-95-9) C₁₄H₈ClF₃O₂ 308.66 -Cl (4), -CF₃ (3'), -COOH (3) Strong electron-withdrawing effects, sensor material precursor

Physicochemical and Application Differences

  • Solubility : The main compound’s -OH and -CN groups improve aqueous solubility (~15 mg/mL) compared to hydrophobic analogs like CAS 1261890-02-1 (~2 mg/mL) .
  • Thermal Stability: The cyano group in the main compound increases thermal decomposition temperature (~250°C) versus fluorinated analogs (~200°C) .
  • Biological Relevance: Hydroxyl and cyano groups make the main compound a candidate for kinase inhibitors, whereas trifluoromethylated analogs (e.g., CAS 926234-95-9) are used in anti-inflammatory agents .

Biological Activity

4'-Cyano-3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies to provide a comprehensive understanding of its applications.

  • Molecular Formula : C14H8FNO2
  • Molecular Weight : 239.23 g/mol
  • Structure : The compound features a biphenyl backbone with cyano, fluoro, hydroxy, and carboxylic acid functional groups that contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that derivatives of biphenyl compounds exhibit significant antimicrobial activity. For instance, modifications in the functional groups can influence their efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 7.8 µg/mL and 500 µg/mL depending on structural variations . The presence of the carboxylic acid group is particularly noted for enhancing antimicrobial activity.

Enzyme Interaction

This compound may interact with carboxylesterases (CES), enzymes crucial for the metabolism of ester-containing drugs and xenobiotics. Studies have shown that CES1 and CES2 play vital roles in drug metabolism and detoxification processes . The compound's structural features may influence its substrate specificity and inhibition potential towards these enzymes.

Synthesis Methods

The synthesis of this compound can be achieved through several chemical pathways:

  • Starting Materials : The synthesis typically begins with commercially available biphenyl derivatives.
  • Functionalization : Key steps include:
    • Fluorination using fluorinating agents.
    • Introduction of the cyano group through nucleophilic substitution reactions.
    • Hydroxylation and carboxylation to yield the final product.

Case Study 1: Antimicrobial Efficacy

A study examining various biphenyl derivatives found that compounds similar to this compound displayed potent activity against Gram-positive bacteria. The study highlighted the importance of lipophilicity in enhancing cellular penetration and antimicrobial effectiveness .

Case Study 2: Enzyme Modulation

Research into CES modulation indicated that certain biphenyl derivatives could act as inhibitors or substrates for CES enzymes. This modulation can affect the pharmacokinetics of ester-containing drugs, thereby influencing therapeutic outcomes . The specific interactions of this compound with CES enzymes remain to be fully elucidated.

Q & A

Basic: What are the optimal synthetic routes for 4'-Cyano-3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid?

Methodological Answer:
The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling to construct the biphenyl core. Arylboronic acids and halogenated precursors are reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions . For example:

Halogenated Precursor : Start with a bromo- or iodo-substituted benzoic acid derivative.

Orthogonal Protection : Protect the hydroxyl (-OH) and carboxylic acid (-COOH) groups using tert-butyldimethylsilyl (TBDMS) or methyl esters to prevent unwanted side reactions during coupling .

Coupling Reaction : React with a cyano- and fluoro-substituted arylboronic acid at 80–100°C in a solvent mixture (e.g., THF/H₂O) with a base (e.g., K₂CO₃).

Deprotection : Remove protecting groups using acidic (HCl) or basic (LiOH) hydrolysis to yield the final product.
Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize catalyst loading to minimize by-products .

Basic: How can researchers characterize the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions. For example, the hydroxyl proton (-OH) appears as a broad singlet (~δ 5–6 ppm), while fluorine atoms induce splitting patterns in adjacent protons .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M-H]⁻ at m/z 299.2) .
  • Melting Point : Compare experimental values (e.g., 120–125°C) with literature to verify crystallinity .

Advanced: How do substituent positions (cyano, fluoro, hydroxyl) influence electronic and steric effects in reactivity?

Methodological Answer:

  • Electronic Effects :
    • The cyano (-CN) and fluoro (-F) groups are electron-withdrawing, reducing electron density on the biphenyl ring and directing electrophilic substitution to meta/para positions .
    • The hydroxyl (-OH) group enhances solubility in polar solvents (e.g., methanol) and participates in hydrogen bonding, affecting crystal packing .
  • Steric Effects :
    • Ortho-substituted fluorine and hydroxyl groups create steric hindrance, slowing coupling reactions. Use bulky ligands (e.g., SPhos) to improve catalyst turnover .
  • Experimental Validation :
    • Compare reaction rates of analogs (e.g., 4'-methyl vs. 4'-cyano derivatives) using kinetic studies under identical conditions .

Advanced: How should researchers address contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

  • Data Contradiction Analysis :
    • Control Experiments : Replicate procedures with strict adherence to reported conditions (e.g., catalyst type, solvent ratios) to identify variables affecting yields .
    • By-Product Identification : Use LC-MS to detect intermediates (e.g., decarboxylated derivatives) that may arise from harsh reaction conditions .
    • Biological Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration) when evaluating antimicrobial activity .
  • Case Study : If a reported IC₅₀ value conflicts, validate using dose-response curves with triplicate measurements and statistical analysis (e.g., ANOVA) .

Advanced: What strategies are effective for designing derivatives with enhanced biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Modify Substituents : Replace the hydroxyl group with a methoxy (-OCH₃) to improve metabolic stability while retaining hydrogen-bonding capacity .
    • Introduce Halogens : Add a chloro (-Cl) at the 2'-position to enhance lipophilicity and membrane permeability .
  • Synthetic Workflow :
    • Parallel Synthesis : Prepare a library of analogs via microwave-assisted coupling to expedite screening .
    • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., COX-2) .
    • In Vitro Testing : Prioritize derivatives with low cytotoxicity (CC₅₀ > 50 µM) and high selectivity indices (SI > 10) in primary assays .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

  • Solvent Selection : Use a 1:1 mixture of ethanol/water for high recovery (>80%) due to the compound’s moderate polarity .
  • Procedure :
    • Dissolve the crude product in hot ethanol (70°C).
    • Gradually add water until cloudiness appears.
    • Cool to 4°C overnight, then filter under reduced pressure.
  • Purity Check : Compare melting points and HPLC retention times with authentic samples .

Advanced: How can decarboxylation side reactions be minimized during synthesis?

Methodological Answer:

  • Condition Optimization :
    • Avoid prolonged heating above 100°C; use microwave synthesis for shorter reaction times .
    • Add a radical scavenger (e.g., BHT) to suppress free-radical pathways leading to decarboxylation .
  • Monitoring : Track CO₂ evolution via FT-IR or gravimetric analysis during reflux .

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